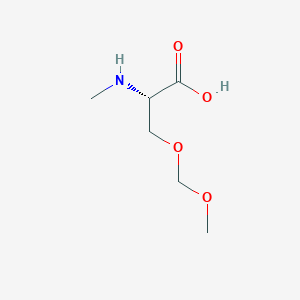
(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,o-(methoxymethyl)-N-methyl-(9ci) typically involves the protection of the hydroxyl group of L-serine, followed by the introduction of the methoxymethyl group. The nitrogen atom is then methylated to obtain the final product. The reaction conditions often include the use of protecting groups, such as tert-butyldimethylsilyl (TBDMS) or benzyl groups, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as neuroprotective agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Serine,o-(methoxymethyl)-N-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The methoxymethyl and methyl groups can affect the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Serine: The parent compound, essential for protein synthesis and various metabolic processes.
O-Phospho-L-serine: A phosphorylated derivative involved in cellular signaling.
N-Methyl-L-serine: A methylated derivative with different biological activities.
Uniqueness
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) is unique due to the presence of both methoxymethyl and methyl groups, which confer distinct chemical and biological properties. This makes it valuable for specific research applications where these modifications are advantageous.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-3-(methoxymethoxy)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-7-5(6(8)9)3-11-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
IIMGONJKQPSXBB-YFKPBYRVSA-N |
Isomeric SMILES |
CN[C@@H](COCOC)C(=O)O |
Canonical SMILES |
CNC(COCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


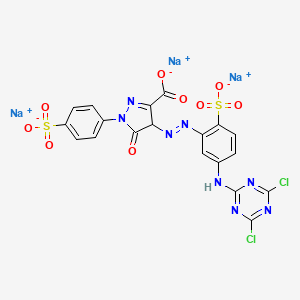
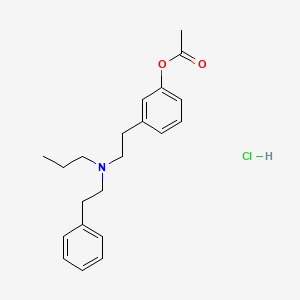
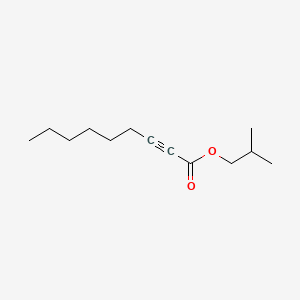
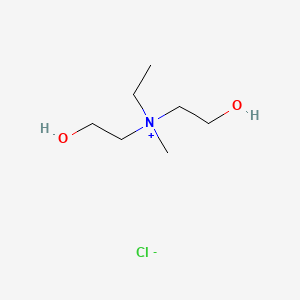
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)


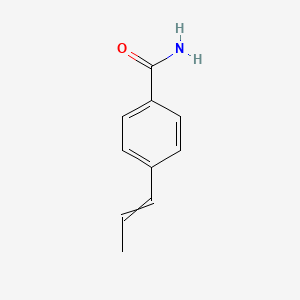
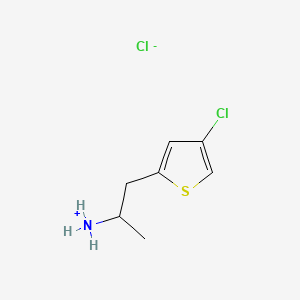
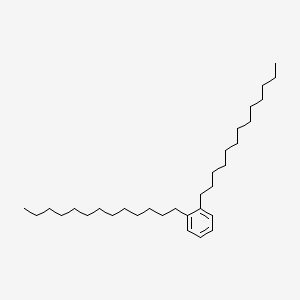

![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
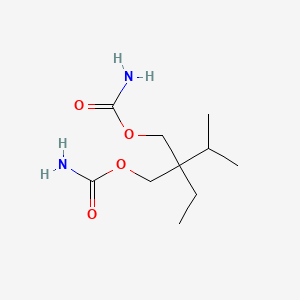
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
